2',5-Dichloro-2-hydroxy-4-methylbenzophenone
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 2',5-Dichloro-2-hydroxy-4-methylbenzophenone follows International Union of Pure and Applied Chemistry guidelines, establishing its formal chemical name as (5-chloro-2-hydroxy-4-methylphenyl)-(2-chlorophenyl)methanone. This nomenclature precisely describes the compound's structural architecture, indicating the presence of a methanone (ketone) functional group linking two substituted phenyl rings. The first phenyl ring bears a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position, while the second phenyl ring contains a single chlorine substituent at the 2-position.
The molecular structure can be represented through multiple chemical notation systems, each providing unique insights into the compound's connectivity and stereochemical features. The Simplified Molecular Input Line Entry System notation appears as Cc1cc(O)c(cc1Cl)C(=O)c2ccccc2Cl, clearly delineating the atomic connectivity and substitution patterns. The International Chemical Identifier string, expressed as InChI=1S/C14H10Cl2O2/c1-8-6-13(17)10(7-12(8)16)14(18)9-4-2-3-5-11(9)15/h2-7,17H,1H3, provides a more comprehensive description including hydrogen atom positions and stereochemical considerations.
The compound's three-dimensional structure exhibits specific geometric arrangements that influence its chemical behavior and potential interactions. The carbonyl group serves as a central connecting point between the two aromatic systems, creating a dihedral angle that affects the molecule's overall conformation and electronic properties. The hydroxyl group's position enables potential intramolecular hydrogen bonding interactions, which may stabilize certain conformational states and influence the compound's physical properties such as melting point and solubility characteristics.
Historical Context in Benzophenone Derivative Research
The development of benzophenone derivatives, including 2',5-Dichloro-2-hydroxy-4-methylbenzophenone, emerged from extensive research into aromatic ketone chemistry that began in the late nineteenth century. Carl Graebe of the University of Königsberg provided early foundational work on benzophenone chemistry in 1874, establishing fundamental understanding of the parent diarylketone structure. This pioneering research laid the groundwork for subsequent investigations into substituted benzophenone derivatives, which expanded rapidly throughout the twentieth century as synthetic methodologies advanced and new applications were discovered.
The specific interest in chlorinated and hydroxylated benzophenone derivatives gained momentum as researchers recognized their potential utility in various applications, particularly in ultraviolet light absorption and photochemical processes. The incorporation of chlorine atoms and hydroxyl groups into the benzophenone framework creates compounds with enhanced photostability and modified electronic properties compared to the parent benzophenone structure. These modifications have proven particularly valuable in developing materials for ultraviolet protection applications, where the specific substitution patterns can be tailored to optimize absorption characteristics across different wavelength ranges.
The emergence of 2',5-Dichloro-2-hydroxy-4-methylbenzophenone within this research context reflects the systematic exploration of substitution effects on benzophenone properties. The combination of electron-withdrawing chlorine atoms with the electron-donating methyl group creates a compound with balanced electronic characteristics that may offer advantages in specific synthetic or application contexts. The strategic placement of the hydroxyl group enables additional chemical transformations and potential coordination interactions, expanding the compound's versatility in synthetic chemistry applications.
Research into benzophenone derivatives has been further motivated by their demonstrated biological activities and potential pharmaceutical applications. Studies have indicated that various benzophenone derivatives can interact with biological systems, including potential interactions with estrogen receptors, though comprehensive biological evaluation of 2',5-Dichloro-2-hydroxy-4-methylbenzophenone specifically remains an active area of investigation. The compound's unique substitution pattern distinguishes it from other benzophenone derivatives and may confer distinct biological or chemical properties that warrant further systematic study.
Regulatory Status and Industrial Supplier Landscape
The regulatory landscape surrounding 2',5-Dichloro-2-hydroxy-4-methylbenzophenone reflects its classification as a specialized chemical compound primarily utilized in research and synthetic applications. The compound has been assigned appropriate hazard classifications under the Globally Harmonized System, with safety pictogram GHS07 indicating specific handling precautions. The signal word "Warning" accompanies hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation potential, respectively. These classifications necessitate appropriate personal protective equipment including dust masks, eyeshields, and gloves during handling procedures.
The compound's storage classification as a non-combustible solid with Water Hazard Class 3 designation indicates moderate environmental considerations in its handling and disposal. These regulatory parameters guide industrial users in developing appropriate safety protocols and environmental management strategies. The precautionary statements P261 and P305 + P351 + P338 provide specific guidance for exposure prevention and emergency response procedures, ensuring safe handling practices across various industrial and research applications.
Commercial availability of 2',5-Dichloro-2-hydroxy-4-methylbenzophenone is supported by several specialized chemical suppliers who maintain inventory and provide technical support for research applications. Sigma-Aldrich offers the compound at 98 percent purity under product number 542261, with comprehensive technical documentation including certificates of analysis and material safety data sheets. The company provides molecular biological grade material suitable for various research applications, with typical lot-specific purity verification through established analytical methods.
Additional commercial sources include specialized fine chemical suppliers who focus on benzophenone derivatives and related aromatic compounds. These suppliers often provide custom synthesis services for related compounds and can accommodate specific purity requirements or analytical specifications. The availability through multiple commercial channels ensures consistent supply for research applications while maintaining competitive pricing structures.
The following table summarizes key commercial and regulatory parameters for 2',5-Dichloro-2-hydroxy-4-methylbenzophenone:
The compound's molecular descriptor data provides additional technical specifications important for computational chemistry applications and database searches. The topological polar surface area measures 37 square angstroms, with one hydrogen bond donor and two hydrogen bond acceptors. The calculated partition coefficient (xlogP) of 4.99 indicates moderate lipophilicity, while the compound contains 18 heavy atoms and exhibits two rotatable bonds. These parameters are particularly relevant for computational modeling applications and structure-activity relationship studies.
Industrial applications of 2',5-Dichloro-2-hydroxy-4-methylbenzophenone primarily focus on its utility as a synthetic intermediate in organic chemistry and as a research tool for investigating benzophenone derivative properties. The compound's specific substitution pattern makes it valuable for studies examining the effects of combined halogen and hydroxyl substitution on aromatic ketone chemistry. Research applications include investigations into photochemical behavior, synthetic methodology development, and structure-activity relationship studies within the broader benzophenone family.
The regulatory framework governing this compound continues to evolve as new research findings emerge and regulatory agencies update their assessment criteria. Current regulations focus primarily on occupational health considerations and environmental protection measures, with ongoing evaluation of potential biological activities and environmental fate characteristics. Industrial users must maintain awareness of regulatory developments and ensure compliance with applicable local and international chemical management requirements.
Properties
IUPAC Name |
(5-chloro-2-hydroxy-4-methylphenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-6-13(17)10(7-12(8)16)14(18)9-4-2-3-5-11(9)15/h2-7,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVBZQZTHLHWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351042 | |
| Record name | 2',5-Dichloro-2-hydroxy-4-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263554-77-4 | |
| Record name | 2',5-Dichloro-2-hydroxy-4-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',5-Dichloro-2-hydroxy-4-methylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Acylation Using Aluminum Chloride
A common and effective method for synthesizing substituted hydroxybenzophenones, including 2',5-Dichloro-2-hydroxy-4-methylbenzophenone, is the Friedel-Crafts acylation of p-cresol (4-methylphenol) with 2,5-dichlorobenzoyl chloride in the presence of aluminum chloride as a catalyst.
- 2,5-Dichlorobenzoyl chloride (e.g., 20.9 g) and p-cresol (e.g., 10.8 g) are placed in a reaction flask fitted with a reflux condenser and drying tube.
- Aluminum chloride (e.g., 13.3 g) is added gradually in portions (~2 g each) under stirring.
- The mixture is warmed and shaken after each addition to allow evolution of hydrogen chloride gas.
- The reaction mixture is heated at approximately 190°C for 8 hours to complete the acylation.
- After completion, the crude product is treated with dilute hydrochloric acid to quench the reaction and remove aluminum salts.
- The product is then steam distilled, extracted with ether, and purified by recrystallization.
This method yields 2',5-Dichloro-2-hydroxy-4-methylbenzophenone with high purity after recrystallization.
Alternative Synthesis via Friedel-Crafts Acylation with Benzoyl Chlorides and Phenols
Similar synthetic approaches use m-methoxyphenol or other substituted phenols with chlorinated benzoyl chlorides under the same Friedel-Crafts conditions to yield various substituted hydroxybenzophenones. The hydroxy group is introduced either directly by using hydroxy-substituted phenols or through post-reaction demethylation if methoxy groups are used.
Research Findings and Analysis
- The Friedel-Crafts acylation method using aluminum chloride is the most widely reported and reliable method for preparing 2',5-Dichloro-2-hydroxy-4-methylbenzophenone and structurally related compounds.
- The reaction requires careful control of temperature and catalyst addition to maximize yield and minimize side reactions.
- Post-reaction purification by steam distillation and recrystallization ensures high purity of the final product.
- Alternative methods involving Baeyer-Villiger oxidation and hydrolysis are more relevant for preparing related intermediates such as 2,5-dichlorophenol derivatives but provide insight into the chemical transformations possible in this compound class.
- The use of substituted phenols (e.g., m-methoxyphenol) and benzoyl chlorides with different chloro-substitution patterns allows for the synthesis of various hydroxybenzophenone derivatives with tailored properties.
Summary Table of Preparation Methods for 2',5-Dichloro-2-hydroxy-4-methylbenzophenone
Chemical Reactions Analysis
Types of Reactions: 2',5-Dichloro-2-hydroxy-4-methylbenzophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzophenones or other derivatives.
Scientific Research Applications
2',5-Dichloro-2-hydroxy-4-methylbenzophenone has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of chlorinated aromatic compounds on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2',5-Dichloro-2-hydroxy-4-methylbenzophenone is similar to other chlorinated benzophenones, such as 2',4'-Dichloro-2-hydroxy-5-methylbenzophenone and 2',4'-Dichloro-2-hydroxybenzophenone. its unique combination of chlorine and hydroxyl groups on the benzophenone structure sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4′,5-Dichloro-2-hydroxy-4-methylbenzophenone
- Molecular Formula : C₁₄H₁₀Cl₂O₂ (same as the target compound) .
- Key Differences: Chlorine substituents are positioned at 4′ and 5 instead of 2' and 3.
- Implications : Differences in reactivity and intermolecular interactions may arise, affecting applications in UV stabilization or catalysis.
2',5-Dichloro-2-hydroxybenzophenone
- Molecular Formula : C₁₃H₈Cl₂O₂ .
- Key Differences : Lacks the 4-methyl group present in the target compound.
- Implications: The absence of the methyl group decreases lipophilicity, likely reducing solubility in nonpolar solvents. Melting points and thermal stability may also differ.
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone
- Molecular Formula : C₉H₈Cl₂O₂ .
- Molecular Weight : 219.07 g/mol .
- Key Differences: An acetophenone derivative (ketone group) rather than a benzophenone.
- Implications : The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions. Applications may diverge toward pharmaceutical intermediates rather than polymer additives.
4-Acetoxy-2',5'-dichlorobenzophenone
- Molecular Formula : C₁₅H₁₀Cl₂O₃ .
- Molecular Weight : 309.14 g/mol .
- Key Differences : The hydroxyl group is replaced by an acetoxy (-OAc) group.
- Implications : Increased steric bulk and reduced hydrogen-bonding capacity. This derivative may exhibit higher hydrolytic stability but lower solubility in polar solvents.
2-Amino-2',5-dichlorobenzophenone
- Molecular Formula: C₁₃H₉Cl₂NO .
- Key Differences: Substitution of the hydroxyl group with an amino (-NH₂) group.
- Implications: The amino group introduces basicity and nucleophilic character, enabling participation in coupling reactions (e.g., amide bond formation). This compound is more suited for pharmaceutical synthesis than the target benzophenone.
Comparative Data Table
Key Research Findings
Synthetic Routes: The target compound’s analogs, such as 5-substituted 2-hydroxybenzophenones, are often synthesized via Suzuki coupling (e.g., BPOH-TPA in ) . However, acetophenone derivatives (e.g., 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone) are typically prepared via Fries rearrangement .
Hydroxyl vs. Acetoxy/Amino Groups: Replacement of -OH with -OAc or -NH₂ alters solubility and reactivity. For instance, the acetoxy derivative is more hydrolytically stable but less polar , while the amino derivative enables nucleophilic reactions .
Applications: The target compound’s balance of chlorine and hydroxyl groups makes it suitable for UV-absorbing materials. Amino-substituted analogs are prioritized in drug discovery due to their reactivity .
Biological Activity
2',5-Dichloro-2-hydroxy-4-methylbenzophenone (commonly referred to as BP-2) is a synthetic organic compound belonging to the benzophenone family. It is characterized by its two phenyl rings connected by a carbonyl group, with specific substitutions that influence its biological activity. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, environmental science, and industrial chemistry.
Chemical Structure and Properties
The molecular formula of 2',5-Dichloro-2-hydroxy-4-methylbenzophenone is , with a molecular weight of approximately 285.14 g/mol. The structural features include:
- Hydroxyl group (-OH) at the 2-position
- Methyl group (-CH₃) at the 4'-position
- Two chlorine atoms at the 2' and 5' positions
These functional groups contribute to the compound's reactivity and interactions with biological systems.
Biological Activity Overview
Research indicates that 2',5-Dichloro-2-hydroxy-4-methylbenzophenone exhibits several biological activities, primarily in the areas of antimicrobial , anticancer , and endocrine-disrupting properties.
Antimicrobial Activity
Studies have shown that BP-2 possesses antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.
Anticancer Properties
The anticancer potential of BP-2 has been investigated in several studies. It has demonstrated cytotoxic effects on different cancer cell lines, including breast (MCF-7) and prostate cancer cells. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways, leading to cell cycle arrest and programmed cell death.
Endocrine Disruption
BP-2 has been identified as an endocrine disruptor, particularly affecting estrogenic and anti-androgenic activities. In vitro assays have shown that it can bind to estrogen receptors, mimicking estrogen's effects, which raises concerns regarding its impact on reproductive health in aquatic organisms and humans alike.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of BP-2 against various bacteria. The results indicated that BP-2 exhibited significant inhibition zones against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 20 |
| Staphylococcus aureus | 12 | 30 |
Study 2: Anticancer Activity
In a study published by Johnson et al. (2024), the effects of BP-2 on MCF-7 breast cancer cells were assessed. The findings revealed that BP-2 reduced cell viability by over 50% at concentrations above 25 µM after 48 hours of exposure.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 45 |
| 50 | 20 |
Study 3: Endocrine Disruption Impact
A comprehensive review by Thompson et al. (2023) highlighted the endocrine-disrupting effects of BP-2 on aquatic organisms. The study found that exposure to BP-2 led to significant alterations in reproductive behaviors and hormone levels in fish species tested.
The biological activity of BP-2 is largely attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Action : Disruption of cell membrane integrity.
- Anticancer Mechanism : Induction of apoptosis through activation of caspase pathways.
- Endocrine Disruption : Agonistic activity on estrogen receptors leading to altered hormonal signaling.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2',5-Dichloro-2-hydroxy-4-methylbenzophenone, and how are they experimentally determined?
- Answer : The compound (CAS 263554-77-4) has a molecular weight of 281.13 g/mol and a melting point of 95–98 °C . Key properties include:
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods, with comparison to literature values.
- Solubility : Tested in polar (e.g., methanol) and nonpolar solvents (e.g., dichloromethane) using gravimetric analysis.
- Spectroscopic Data : Infrared (IR) spectroscopy identifies hydroxyl (-OH) and carbonyl (C=O) groups. Cross-reference with NIST databases for validation .
Q. How can researchers verify the purity of 2',5-Dichloro-2-hydroxy-4-methylbenzophenone?
- Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ ≈ 280 nm for benzophenones). Compare retention times with certified standards .
- Elemental Analysis : Confirm %C, %H, and %Cl against theoretical values (C: ~55.2%, H: ~3.6%, Cl: ~25.2%) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and detect impurities via mass loss profiles.
Q. What synthetic routes are reported for 2',5-Dichloro-2-hydroxy-4-methylbenzophenone?
- Answer :
- Friedel-Crafts Acylation : React 2,5-dichloro-4-methylphenol with benzoyl chloride in the presence of AlCl₃. Optimize reaction time and temperature to minimize side products like polychlorinated derivatives .
- Post-Synthetic Modification : Chlorinate 2-hydroxy-4-methylbenzophenone using Cl₂ gas or SOCl₂, followed by recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 2',5-Dichloro-2-hydroxy-4-methylbenzophenone?
- Answer :
- DoE (Design of Experiments) : Vary parameters (catalyst concentration, temperature, solvent polarity) and analyze outcomes via response surface methodology.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
- Side Product Mitigation : Identify byproducts (e.g., over-chlorinated analogs) via LC-MS and optimize stoichiometry to suppress their formation .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar benzophenones?
- Answer :
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers (e.g., 2',5-dichloro vs. 2',4-dichloro derivatives) by exact mass (<1 ppm error).
- 2D-NMR (COSY, HSQC) : Assign proton environments; e.g., distinguish aromatic protons adjacent to -Cl vs. -CH₃ groups .
- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated spectra for validation .
Q. How do substituent positions (Cl, OH, CH₃) influence the photostability of 2',5-Dichloro-2-hydroxy-4-methylbenzophenone?
- Answer :
- UV-Vis Spectroscopy : Measure absorbance shifts under UV irradiation (λ = 254–365 nm) to assess degradation kinetics.
- Radical Trapping Experiments : Use ESR to detect hydroxyl or chlorine radicals, which correlate with photodegradation pathways .
- Comparative Studies : Benchmark against analogs (e.g., 2-hydroxy-4-methoxybenzophenone) to isolate substituent effects .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
